1H NMR and 13C NMR spectrum data for 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine
1H NMR and 13C NMR spectrum data for 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine
The imidazo[4,5-b]pyridine scaffold is a highly privileged, purine-bioisosteric core that has become a cornerstone in modern medicinal chemistry. Recognized for its structural resemblance to endogenous purines, this heterocyclic system is extensively utilized in the development of kinase inhibitors (such as p21-activated kinase 4 inhibitors)[1], potent BET bromodomain inhibitors for neuropathic pain management[2], and diverse antiviral agents[3].
Within this chemical space, 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine (CAS 1498444-97-5)[4] serves as a critical, highly functionalized synthetic building block. The C6 bromine atom provides an optimal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the C2 diethoxymethyl group acts as a robust, protected aldehyde, enabling downstream functionalization without premature oxidation.
This technical whitepaper provides an authoritative guide to the structural elucidation of this molecule, detailing the causality behind its 1H and 13C Nuclear Magnetic Resonance (NMR) spectral signatures and outlining a self-validating experimental workflow for unambiguous regioisomer assignment.
Molecular Topology and Numbering Convention
Accurate interpretation of NMR data for fused bicyclic systems requires strict adherence to standardized IUPAC numbering[5]. In the imidazo[4,5-b]pyridine core, numbering prioritizes the heteroatoms and bridgehead carbons to establish a universal framework for spectral assignment.
Figure 1: Topological numbering of the 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine core.
Spectral Causality: 1H NMR Analysis
The 1H NMR spectrum of 6-bromo-2-(diethoxymethyl)-3H-imidazo[4,5-b]pyridine is dictated by a combination of inductive effects, aromatic ring currents, and the presence of a pro-chiral center.
Mechanistic Justifications:
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Pyridine Protons (H5 and H7): Because C6 is substituted with bromine, the pyridine ring contains only two isolated protons at C5 and C7. These protons exhibit a classic meta-coupling relationship ( 4J≈2.0 Hz). H5 is positioned directly adjacent to the highly electronegative pyridine nitrogen (N4). The inductive electron-withdrawing effect of N4 severely deshields H5, shifting it significantly downfield to ~8.40 ppm. H7, being adjacent to the bridgehead carbon (C7a) rather than a heteroatom, experiences less inductive deshielding and resonates slightly more upfield at ~8.05 ppm.
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Acetal Proton: The methine proton of the diethoxymethyl group is bonded to a carbon flanked by two strongly electronegative oxygen atoms. This dual deshielding effect pushes the singlet resonance down to ~5.70 ppm.
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Ethoxy Groups: While the molecule is achiral, the acetal carbon is a pro-chiral center. Consequently, the two protons within each methylene (-CH2-) group are diastereotopic. They often appear as a complex multiplet (or overlapping double quartets) rather than a simple quartet, centered around 3.65 ppm.
Table 1: Predicted 1H NMR Data (DMSO- d6 , 400 MHz)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling ( J , Hz) |
| H5 | 8.35 – 8.45 | Doublet (d) | 1H | ~2.0 |
| H7 | 7.95 – 8.10 | Doublet (d) | 1H | ~2.0 |
| Acetal-CH | 5.60 – 5.80 | Singlet (s) | 1H | - |
| -OCH2- | 3.60 – 3.75 | Multiplet (m) | 4H | - |
| -CH3 | 1.15 – 1.25 | Triplet (t) | 6H | ~7.0 |
| NH (N3) | 12.50 – 13.50 | Broad Singlet (br s) | 1H | - |
Spectral Causality: 13C NMR Analysis
The 13C NMR spectrum provides critical validation of the carbon framework, heavily influenced by the "heavy atom effect" and heteroatom proximity.
Mechanistic Justifications:
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C6 (C-Br): Unlike typical aromatic carbons that resonate between 120-130 ppm, C6 is subjected to the heavy atom effect of bromine. The large electron cloud of the bromine atom shields the attached ipso-carbon, driving its chemical shift upfield to approximately 113 ppm.
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C2 and C5: Both carbons are highly deshielded. C2 is flanked by two nitrogens in the imidazole ring (~154 ppm), while C5 is the alpha-carbon to the pyridine nitrogen (~145 ppm).
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Acetal Carbon: The sp3-hybridized carbon of the diethoxymethyl group is uniquely identifiable at ~99 ppm due to its direct attachment to two oxygen atoms.
Table 2: Predicted 13C NMR Data (DMSO- d6 , 100 MHz)
| Position | Chemical Shift (δ, ppm) | Type | Structural Marker |
| C2 | 153.0 – 156.0 | Cq | Imidazole carbon between N1 and N3. |
| C5 | 144.0 – 147.0 | CH | Pyridine alpha-carbon, deshielded by N4. |
| C3a, C7a | 135.0 – 146.0 | Cq | Fused bridgehead carbons. |
| C7 | 120.0 – 125.0 | CH | Pyridine gamma-carbon equivalent. |
| C6 | 112.0 – 115.0 | Cq | Shielded by the heavy atom effect of Bromine. |
| Acetal-CH | 98.0 – 100.0 | CH | sp3 carbon deshielded by dual oxygen atoms. |
| -OCH2- | 61.0 – 63.0 | CH2 | Standard ethoxy methylene shift. |
| -CH3 | 14.0 – 16.0 | CH3 | Standard ethoxy methyl shift. |
Self-Validating Experimental Protocol for Regioisomer Assignment
To ensure absolute trustworthiness in the structural assignment, the experimental protocol must be designed as a self-validating system. Relying solely on 1D NMR is insufficient for complex heterocycles; 2D NMR techniques (HMBC and NOESY) are mandatory to confirm connectivity and rule out N-regioisomers[5].
Step-by-Step Methodology
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Sample Preparation (Solvent Causality): Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
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Causality: DMSO- d6 is explicitly chosen over CDCl3 because its strong hydrogen-bonding capability drastically slows the exchange rate of the imidazole NH proton, allowing it to be observed as a distinct broad singlet. It also ensures complete solvation of the polar heterocyclic core.
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1D Acquisition: Acquire the 1H NMR spectrum at 298 K with a relaxation delay (d1) of 2.0 seconds.
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Causality: A longer d1 ensures complete longitudinal relaxation of all protons, providing accurate integration values, which is critical for differentiating the 1H of the acetal from the 1H of the aromatic ring.
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2D HMBC Setup (The Validation Engine): Configure the Heteronuclear Multiple Bond Correlation (HMBC) experiment with a long-range coupling constant ( JHMBC ) optimized for 8 Hz[5].
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Self-Validation: The assignment of the diethoxymethyl group to C2 is validated only if the acetal proton (~5.70 ppm) shows a clear 3-bond cross-peak to the C2 carbon (~154 ppm) and the adjacent bridgehead nitrogens. Furthermore, the assignment of H5 is validated by its 3-bond correlation to C3a, which H7 cannot physically produce.
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2D NOESY Setup: Execute a 2D-NOESY experiment with a mixing time (d8) of 0.5 seconds[5].
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Self-Validation: This confirms the spatial proximity of the ethoxy groups to the imidazole core, ruling out unexpected structural rearrangements during synthesis.
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Figure 2: Logical workflow for structural elucidation using self-validating 1D and 2D NMR methodologies.
References
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NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS Source: Journal of Chemical Technology and Metallurgy URL:[Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Semantic Scholar URL:[Link]
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The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor Source: PubMed URL:[Link]
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Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 1498444-97-5 | 6-Bromo-2-(diethoxymethyl)-3h-imidazo[4,5-b]pyridine - Moldb [moldb.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
